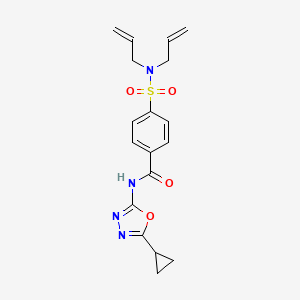
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate is a chemical compound characterized by the presence of fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate typically involves the reaction of 2,3-difluoroaniline with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenylamines.
Scientific Research Applications
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: A related compound with similar structural features.
Thiourea Derivatives: Compounds with similar applications in organic synthesis and biological research.
Uniqueness: (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate is unique due to its specific combination of fluorine atoms and sulfonate groups, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields.
Properties
CAS No. |
912823-79-1 |
|---|---|
Molecular Formula |
C7H3F8NO3S |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7) |
InChI Key |
YFUMMJNKHHASQS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


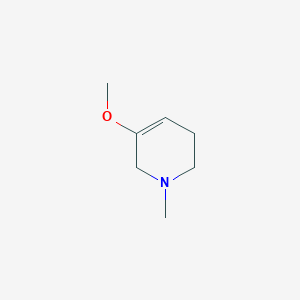
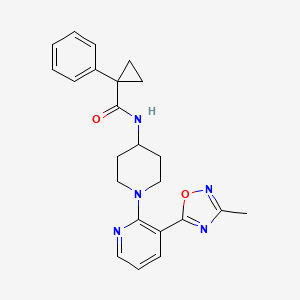
![8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2868163.png)
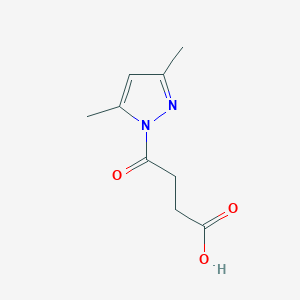
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
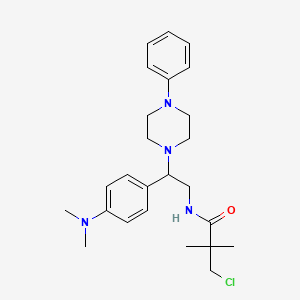
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)
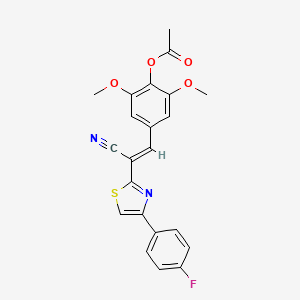
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
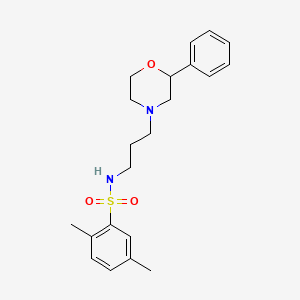
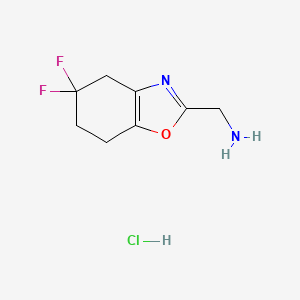
![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2868177.png)
